Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA
Overview
Description
Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA: is an organic compound with the chemical formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is a white crystalline solid that is soluble in alcohols and dimethyl sulfoxide, but only slightly soluble in water . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA can be synthesized through a series of organic synthesis steps . The process typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-5-phenyl-pentanoic acid is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the Protected Amino Acid: The protected amino acid is then isolated and purified.
Formation of the Dicyclohexylamine Salt: The Boc-protected amino acid is reacted with dicyclohexylamine to form the dicyclohexylamine salt of Boc-D-2-amino-5-phenyl-pentanoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Trifluoroacetic acid: Used for deprotection of the Boc group.
Carbodiimides: Used in peptide coupling reactions.
Bases (e.g., triethylamine): Used in substitution reactions.
Major Products Formed:
Free Amino Acid: Formed after deprotection of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is widely used as a building block in the synthesis of peptides and other complex organic molecules .
Biology: In biological research, this compound is used to study protein structure and function by incorporating it into synthetic peptides .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA primarily involves its role as a protected amino acid in peptide synthesis . The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Boc-L-2-amino-5-phenyl-pentanoic acid-DCHA: Similar structure but with the L-configuration.
Boc-D-2-amino-4-phenyl-butanoic acid-DCHA: Similar structure but with a shorter carbon chain.
Uniqueness: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is unique due to its specific configuration (D-configuration) and the presence of a phenyl group, which imparts distinct chemical properties and reactivity . This makes it particularly useful in the synthesis of peptides with specific stereochemistry and functional properties .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAZOVTEAIRDM-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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